2-Benzylsulfonylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-8-4-5-9-13-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLVTBPYFPTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzylsulfonylpyridine and Its Derivatives
Classical Synthetic Pathways to 2-Benzylsulfonylpyridine
Traditional approaches to synthesizing pyridyl sulfones, including this compound, have typically involved a two-step sequence: the formation of a sulfide (B99878) followed by its oxidation. These methods, while foundational, often present limitations such as the use of hazardous reagents and the generation of significant waste. acs.orgacs.org
One of the most common classical routes involves the initial formation of a thioether intermediate, which is subsequently oxidized to the desired sulfone. This process begins with the reaction of a pyridine (B92270) derivative with a sulfur-containing nucleophile.
Specifically, a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, undergoes a condensation reaction with benzyl (B1604629) mercaptan (phenylmethanethiol). This nucleophilic aromatic substitution (SNAr) reaction yields the intermediate, 2-benzylthiopyridine. In the second step, this sulfide is oxidized using a suitable oxidizing agent. Common oxidants for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. This oxidation step converts the sulfide linkage to a sulfonyl group, yielding the final product, this compound. While effective, this protocol is often hampered by the use of foul-smelling mercaptans and oxidation processes that can produce substantial hazardous waste. acs.orgacs.org
General Reaction Scheme:
Step 1 (Condensation): 2-Halopyridine + Benzyl Mercaptan → 2-Benzylthiopyridine + Halide Salt
Step 2 (Oxidation): 2-Benzylthiopyridine + Oxidizing Agent → this compound
An alternative classical pathway involves reversing the roles of the nucleophile and the electrophile. In this method, the synthesis starts with a pyridine-based nucleophile, 2-mercaptopyridine (B119420) (or its tautomer, pyridine-2-thione).
This compound is first deprotonated with a base to form the corresponding thiolate anion, which is a potent nucleophile. The thiolate then reacts with an electrophilic benzyl source, such as a benzyl halide (e.g., benzyl bromide or benzyl chloride), in a nucleophilic substitution (SN2) reaction. nih.govnih.gov This step forms the same 2-benzylthiopyridine intermediate as in the previous method. The subsequent oxidation of this sulfide to the sulfone is carried out using similar oxidizing agents as described in section 2.1.1. This approach shares the same drawbacks as the condensation-oxidation protocol, namely the multi-step nature of the process and the environmental burden associated with the oxidation step. acs.orgacs.org
General Reaction Scheme:
Step 1 (S-C Bond Formation): 2-Mercaptopyridine + Base + Benzyl Halide → 2-Benzylthiopyridine + Halide Salt
Step 2 (Oxidation): 2-Benzylthiopyridine + Oxidizing Agent → this compound
Synthesis of Substituted this compound Analogs and 1-Oxides
The synthesis of substituted this compound analogs is most commonly achieved by employing substituted starting materials in a convergent synthetic approach. The primary strategy involves the nucleophilic substitution of a substituted 2-halopyridine with a substituted benzyl mercaptan, followed by oxidation of the resulting sulfide to the corresponding sulfone.
The general synthetic route can be outlined as follows:
Nucleophilic Aromatic Substitution: A substituted 2-chloropyridine is reacted with a substituted benzyl mercaptan in the presence of a base. The choice of substituents on both the pyridine and benzyl rings determines the final structure of the analog. A wide variety of substituted 2-chloropyridines and benzyl mercaptans are commercially available or can be readily synthesized.
Oxidation: The resulting 2-(benzylthio)pyridine derivative is then oxidized to the this compound. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. The choice of oxidant and reaction conditions can be controlled to selectively yield the sulfoxide (B87167) or the sulfone.
This modular approach allows for the systematic variation of substituents on both the pyridine and benzyl moieties, enabling the generation of a library of analogs for structure-activity relationship studies.
Synthesis of this compound 1-Oxides:
The synthesis of the 1-oxide derivatives of this compound can be achieved by direct oxidation of the parent this compound. The nitrogen atom of the pyridine ring is susceptible to oxidation by various reagents. A common method involves the use of peroxy acids, such as m-CPBA, or a urea-hydrogen peroxide complex.
For example, a synthetic method for preparing pyridine N-oxides involves the oxidation of pyridine or its derivatives with a urea-hydrogen peroxide compound. This method is considered safer than using hydrogen peroxide in acetic anhydride (B1165640) and proceeds under mild conditions.
A study on the synthesis of substituted 2-((2-(pyridyl-N-oxide)methyl)sulfinyl)benzimidazoles demonstrated a relevant transformation. In this work, substituted 2-chloromethylpyridyl derivatives were first oxidized to the corresponding 2-chloromethylpyridine-N-oxides using m-CPBA at low temperatures. These N-oxides were then condensed with 2-mercapto-1H-benzimidazole. The resulting sulfide was subsequently oxidized with m-CPBA to yield a mixture of the sulfoxide and sulfonyl derivatives. This indicates that the sulfonyl group is compatible with the N-oxidation of the pyridine ring.
The sulfur atom in a sulfoxide is a stereocenter, and therefore, 2-benzylpyridyl sulfoxides can exist as enantiomers. The stereoselective synthesis of chiral sulfoxides is an area of significant interest in medicinal chemistry, as the stereochemistry at the sulfur atom can have a profound impact on biological activity. While specific research on the stereoselective synthesis of this compound is limited, general methodologies for the enantioselective oxidation of sulfides can be applied.
One of the most common approaches to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide. This can be achieved using chiral oxidizing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in the presence of a simple oxidant.
Several catalytic systems have been developed for the enantioselective oxidation of sulfides. These often involve transition metal complexes with chiral ligands. For instance, vanadium-based catalysts in combination with hydrogen peroxide have been shown to effect the enantioselective oxidation of sulfides. A study on vanadium-dependent haloperoxidases from marine sources explored their ability to catalyze the enantioselective oxidation of methyl phenyl sulfide to the corresponding sulfoxide. mdpi.com While some enzymes were non-selective, others displayed a preference for producing either the (R)- or (S)-sulfoxide. mdpi.com Molecular docking studies suggested that the positioning of the sulfide within the enzyme's active site dictates the stereochemical outcome. mdpi.com
Another approach involves the use of chiral titanium complexes, often in the presence of a hydroperoxide. The Kagan-Modena oxidation, which utilizes a chiral titanium tartrate complex, is a well-established method for the asymmetric oxidation of a wide range of sulfides.
While direct application to 2-benzylthiopyridine has not been extensively reported, these established methods for enantioselective sulfide oxidation provide a clear pathway for accessing chiral 2-benzylpyridyl sulfoxides. The resulting enantiomerically enriched sulfoxides could then be further oxidized to the corresponding achiral sulfones if desired, or used as chiral building blocks in their own right.
Reaction Mechanisms and Reactivity Profiles of 2 Benzylsulfonylpyridine
Nucleophilic Substitution Reactions Involving the Sulfonyl Group
The most prominent reaction pathway for 2-Benzylsulfonylpyridine involves nucleophilic substitution at the C2 position of the pyridine (B92270) ring, with the benzylsulfonyl group acting as an excellent leaving group. This reactivity is characteristic of 2-sulfonylpyridines, which are recognized as effective electrophiles, particularly for reaction with biological thiols. nih.govacs.org
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The potent electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyridine nitrogen, strongly activates the pyridine ring towards attack by nucleophiles. The attack preferentially occurs at the C2 and C4 positions. When the sulfonyl group is at the C2 position, it serves as a nucleofuge, being readily displaced. rsc.org
The mechanism involves two main steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C2 carbon of the pyridine ring, which bears the sulfonyl group. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govacs.org
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the benzylsulfinate anion (PhCH₂SO₂⁻), yielding the 2-substituted pyridine product.
Studies have shown that various nucleophiles, including alkoxides (RO⁻), thiolates (RS⁻), and cyanide (CN⁻), can effectively displace the sulfonyl group in 2-sulfonylpyridine systems. rsc.org The reaction with biological thiols, such as cysteine residues in proteins, is particularly notable, leading to the pyridylation of the target residue. nih.gov
| Nucleophile (Nu⁻) | Product | Reaction Type |
| Thiolate (e.g., Cys-S⁻) | 2-Thioether-Pyridine | SNAr |
| Alkoxide (RO⁻) | 2-Alkoxy-Pyridine | SNAr |
| Cyanide (CN⁻) | 2-Cyano-Pyridine | SNAr |
| Aryl/Heteroaryl Lithium | 2-Aryl/Heteroaryl-Pyridine | SNAr |
This interactive table summarizes common nucleophilic substitution reactions at the 2-position of the pyridine ring.
Intramolecular Rearrangement Mechanisms (e.g., Smiles Rearrangement on Pyridine Derivatives)
The structure of this compound and its derivatives is amenable to intramolecular rearrangement reactions, most notably the Smiles rearrangement. The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a side chain attacks the aromatic ring, displacing a linking heteroatom. wikipedia.orgmanchester.ac.uk
In the context of a 2-sulfonylpyridine derivative, the reaction requires a nucleophilic group (Y-H, e.g., -OH, -NH₂, -SH) located on the benzyl (B1604629) portion of the molecule. wikipedia.org The general mechanism is as follows:
Deprotonation: A base removes the acidic proton from the nucleophilic group (Y-H) in the side chain, generating a potent nucleophile (Y⁻).
Intramolecular Attack: The newly formed nucleophile attacks the C2 position of the activated pyridine ring, forming a spirocyclic intermediate. This is an ipso-substitution. researchgate.net
Ring Opening: The C-S bond of the sulfone cleaves, leading to the rearranged product where the pyridine ring is now attached to the nucleophile (Y), and the sulfonyl group is part of the newly formed side chain.
Theoretical studies on S-N type Smiles rearrangements on pyridine rings confirm that the process is kinetically feasible and thermodynamically favorable, proceeding through an initial intramolecular ipso-position substitution followed by ring closure. researchgate.net While the classic Smiles rearrangement involves heteroatom nucleophiles, a variant known as the Truce-Smiles rearrangement allows for carbanion nucleophiles, enabling the formation of C-C bonds. wikipedia.orgnih.gov
Electrophilic Aromatic Substitution on Pyridine and Benzyl Rings
The two aromatic rings in this compound exhibit markedly different reactivities towards electrophilic aromatic substitution (EAS).
Pyridine Ring: The pyridine ring is significantly deactivated towards EAS. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic than benzene. pearson.comquimicaorganica.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring. Substitution, when it does occur under harsh conditions, is directed to the C3 (or 5) position. pearson.comaklectures.com This regioselectivity is because the cationic intermediates (sigma complexes) formed from attack at C2 or C4 place a destabilizing positive charge on the adjacent electronegative nitrogen atom. pearson.com
| Aromatic Ring | Relative Reactivity (vs. Benzene) | Preferred Position(s) | Controlling Factor |
| Pyridine Ring | Much Lower | 3 and 5 | Electron-withdrawing nitrogen atom |
| Benzyl Ring | Lower | 3' (meta) | Deactivating sulfonyl group |
This interactive table compares the electrophilic aromatic substitution characteristics of the two rings in this compound.
Reductive and Oxidative Transformations of the Sulfonyl Moiety
The sulfonyl group in this compound can undergo several transformations, primarily reductive in nature, as the sulfur atom is already in its highest oxidation state (+6).
Reductive Desulfonylation: This reaction involves the complete removal of the sulfonyl group and cleavage of the carbon-sulfur bond, replacing it with a carbon-hydrogen bond. wikipedia.org This transformation is valuable for synthetic applications where the sulfonyl group is used to control reactivity or stereochemistry and is subsequently removed. Common reagents for reductive desulfonylation include active metals like sodium amalgam or samarium(II) iodide (SmI₂). wikipedia.org The mechanism with metal amalgams is thought to involve electron transfer to the sulfone, followed by fragmentation into a sulfinate anion and an organic radical. The radical is then further reduced and protonated. wikipedia.org
Reduction to Sulfoxide (B87167): The sulfone can be partially reduced to the corresponding sulfoxide. This transformation is significant as it can modulate the electronic properties and reactivity of the molecule. For instance, changing the sulfur oxidation state from a sulfone to a sulfoxide has been explored as a strategy to tune the reactivity of 2-sulfonylpyridine-based electrophiles. nih.govacs.org
Oxidative Transformations: As the sulfur in the sulfonyl group is in its maximum +6 oxidation state, it cannot be further oxidized. However, other parts of the molecule, such as the benzyl CH₂ group, could potentially be oxidized under specific conditions, though this is not a characteristic reaction of the sulfonyl moiety itself.
Influence of Substituent Identity on Reaction Kinetics and Selectivity
The reactivity of this compound can be precisely controlled by introducing substituents onto either the pyridine or the benzyl ring. This principle is crucial for tuning the molecule for specific applications, such as covalent inhibitors in chemical biology. nih.govacs.org
Substituents on the Pyridine Ring: Placing electron-withdrawing groups (EWGs) on the pyridine ring significantly enhances the rate of nucleophilic aromatic substitution (SNAr). EWGs such as nitro (-NO₂) or cyano (-CN) further increase the electrophilicity of the pyridine ring and, crucially, stabilize the negatively charged Meisenheimer complex formed during the reaction. nih.govacs.org
Density Functional Theory (DFT) studies have quantified this effect. For example, the activation energy for the rate-determining nucleophilic addition of a thiolate to a nitro-substituted 2-sulfonylpyridine was found to be lower than that for a cyano-substituted analogue, indicating a faster reaction rate. nih.gov This enhanced reactivity is attributed to preferential electrostatic stabilization of the transition state by the nitro group. nih.gov
| Substituent on Pyridine Ring (at C5) | Effect on SNAr Rate | Reason |
| -H (None) | Baseline | - |
| -CN | Increased | Stabilization of Meisenheimer intermediate |
| -NO₂ | Greatly Increased | Stronger stabilization of Meisenheimer intermediate |
This interactive table illustrates the effect of electron-withdrawing substituents on the rate of nucleophilic substitution.
Substituents on the Benzyl Ring: Substituents on the benzyl group primarily affect the properties of the benzylsulfinate leaving group. Electron-withdrawing groups on the benzyl ring can stabilize the resulting anion, making it a better leaving group and potentially increasing the SNAr reaction rate. Conversely, electron-donating groups would destabilize the anion, making it a poorer leaving group.
Investigation of Radical Reaction Pathways (e.g., as suggested by photoredox contexts)
Beyond two-electron (ionic) pathways, the sulfonyl group can participate in one-electron (radical) transformations, particularly under photoredox catalysis conditions. nih.govnih.gov Visible-light photoredox catalysis offers a mild method for generating sulfonyl radicals from various precursors, which can then engage in a range of coupling reactions. acs.org
In the context of this compound, radical pathways could be initiated by the formation of an electron donor-acceptor (EDA) complex between the sulfone (as an acceptor) and a suitable electron donor under visible light irradiation. nih.govrsc.org This can lead to the generation of sulfonyl radicals.
Furthermore, a radical version of the Smiles rearrangement has been reported. wikipedia.orgnih.gov This process involves an intramolecular homolytic aromatic substitution, where a radical generated in the side chain attacks the activated aromatic ring. This pathway opens up novel synthetic possibilities for constructing complex molecular architectures that are not accessible through traditional ionic mechanisms. For instance, a radical cascade involving a Smiles-type rearrangement has been used to generate oxindole (B195798) derivatives from N-(phenylsulfonyl)acrylamide precursors. nih.gov Such pathways suggest that this compound could potentially undergo radical-mediated cyclizations or rearrangements if a radical can be generated on the benzyl moiety.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzylsulfonylpyridine
High-Resolution Mass Spectrometry for Mechanistic Insights and Fragmentography
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. thermofisher.comnih.govmdpi.com In the context of 2-benzylsulfonylpyridine, HRMS would provide invaluable data for confirming its identity and for understanding its behavior under ionization conditions.
When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), which is an energetically unstable species that can break apart into smaller, charged fragments. chemguide.co.ukgbiosciences.comlibretexts.org The pattern of these fragments, known as the mass spectrum, is unique to the molecule's structure. High-resolution instruments can measure the mass-to-charge ratio (m/z) of these ions with very high accuracy, which allows for the determination of their elemental formulas. thermofisher.commdpi.com
Mechanistic Insights and Fragmentography:
The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, driven by the relative stabilities of the resulting carbocations and radical species. libretexts.orglibretexts.org The sulfonyl group and the pyridine (B92270) and benzyl (B1604629) moieties would direct the fragmentation process.
Potential fragmentation pathways for this compound could include:
Cleavage of the C-S bond: This could result in the formation of a benzyl cation (C7H7+) and a 2-pyridinesulfonyl radical, or a benzyl radical and a 2-pyridinesulfonyl cation. The high stability of the benzyl cation would likely make this a favorable fragmentation pathway.
Cleavage of the S-N bond: This could lead to the formation of a 2-pyridyl cation and a benzylsulfonyl radical, or a 2-pyridyl radical and a benzylsulfonyl cation.
Rearrangement reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, can also occur, leading to characteristic fragment ions if the molecular structure allows. gbiosciences.com
A hypothetical fragmentation data table for this compound is presented below, illustrating the types of ions that might be observed in an HRMS experiment.
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M]+ | C12H11NO2S+ | 233.0510 |
| [M - SO2]+ | C12H11N+ | 169.0891 |
| [C7H7]+ | Benzyl cation | 91.0548 |
| [C5H4N]+ | Pyridyl cation | 78.0344 |
This table is illustrative and based on general fragmentation principles. Actual experimental data would be required for confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orguobabylon.edu.iqnih.gov When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.
For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The pyridine ring and the benzyl group both contain π systems, and the nitrogen and oxygen atoms of the sulfonyl group have non-bonding electrons (n electrons).
π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands. The conjugated π system of the pyridine ring and the aromatic benzyl group would give rise to these absorptions.
n → π transitions:* These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital. They are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.
The solvent in which the spectrum is recorded can influence the positions of the absorption maxima. uobabylon.edu.iq Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.
A hypothetical data table summarizing the expected electronic transitions for this compound is provided below.
| Type of Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Pyridine ring, Benzyl group | 200 - 300 |
| n → π | Sulfonyl group, Pyridine N | 280 - 400 |
This table is a generalized representation. The actual absorption maxima and molar absorptivities would need to be determined experimentally.
Small-Angle X-ray Scattering (SAXS) for Solution-Phase Structural Analysis (if applicable)
The applicability of SAXS to a small molecule like this compound for detailed solution-phase structural analysis is limited. SAXS provides low-resolution structural information, and for small molecules, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are more suitable for obtaining high-resolution structural data.
Given the typical application of SAXS, it is not expected to be a primary technique for the structural elucidation of monomeric this compound in solution. Therefore, a data table for SAXS analysis is not provided, as its applicability is highly conditional and unlikely for this specific small molecule under normal circumstances.
Computational and Theoretical Chemistry Studies of 2 Benzylsulfonylpyridine
Mechanistic Investigations through Computational Reaction Pathways
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a roadmap of the energy landscape that governs a chemical transformation. By mapping out the potential energy surface, chemists can identify the most likely pathways for a reaction to proceed.
A cornerstone of mechanistic investigation is the characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.
Density Functional Theory (DFT) is a widely used quantum mechanical method to locate and characterize transition state structures. For a hypothetical reaction involving 2-Benzylsulfonylpyridine, such as a nucleophilic substitution or an elimination reaction, DFT calculations can be employed to model the geometry of the transition state. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.
The accuracy of the calculated energy barriers can be influenced by the choice of the density functional and basis set. While a plethora of functionals are available, their performance can vary depending on the reaction type. For instance, hybrid functionals like PBE0 and double-hybrid functionals such as PBE0-DH have been shown to provide accurate energy barriers for a range of organic and organometallic reactions researchgate.net. It is also noted that empirical dispersion corrections, while often beneficial, can sometimes lead to an underestimation of energy barriers for reactions with associative transition states researchgate.net.
Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound (Note: This data is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the public domain.)
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack at Sulfur | PBE0/6-311+G(d,p) | 25.4 |
| E2 Elimination | B3LYP/6-31G(d) | 32.1 |
| youtube.comnih.gov-Sigmatropic Rearrangement | M06-2X/def2-TZVP | 28.9 |
Reactions are typically carried out in a solvent, which can significantly influence the reaction energetics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.
The choice of solvent can alter the stability of reactants, products, and transition states. For reactions where the transition state is more polar than the reactants, a more polar solvent will lower the activation energy, thereby accelerating the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease in a polar solvent nih.gov. For this compound, the polarity of the sulfonyl group suggests that solvent effects could play a crucial role in its reactivity.
Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Toluene | 2.4 | 28.5 |
| Dichloromethane | 9.1 | 26.2 |
| Acetonitrile | 37.5 | 24.1 |
| Water | 78.4 | 22.8 |
Molecular Dynamics Simulations
While quantum mechanical calculations are excellent for studying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions.
For a molecule like this compound, which possesses several rotatable bonds, MD simulations can reveal the preferred conformations in different environments. By simulating the molecule in a solvent box, one can observe how the solvent molecules arrange around the solute and how this influences its shape and dynamics. Such simulations are particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme's active site. For instance, MD simulations have been used to study the interaction modes and binding free energies of sulfonyl-containing inhibitors with biological targets.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the reactivity of new, untested compounds.
For a series of derivatives of this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants. The first step involves calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are then used to build the QSRR model.
Such models can be valuable in identifying the key structural features that govern the reactivity of sulfonylpyridines, thereby facilitating the design of new compounds with desired properties. QSRR models have been successfully applied to predict the chromatographic retention behavior of various classes of compounds, which is closely related to their intermolecular interactions and thus their reactivity nih.gov.
Table 3: Example of Molecular Descriptors Used in QSRR Studies
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban Index, Kier & Hall Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |
Applications of 2 Benzylsulfonylpyridine in Organic Synthesis and Agrochemicals
2-Benzylsulfonylpyridine as a Versatile Synthetic Intermediate
This compound serves as a key building block in organic synthesis due to the versatile reactivity of the benzylsulfonyl group. This functional group can act as a leaving group or be involved in radical reactions, enabling a variety of chemical transformations.
Pyridine (B92270) N-oxides are well-established precursors for the synthesis of C-2 functionalized pyridine derivatives. researchgate.net The introduction of a sulfonyl group at the 2-position, as in this compound, provides a handle for further molecular elaboration. The sulfonyl group can be displaced by various nucleophiles or participate in coupling reactions, allowing for the synthesis of a diverse array of substituted pyridines. These derivatives are prevalent in pharmaceuticals, organic materials, and as ligands in coordination chemistry. researchgate.net
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. mdpi.com Sulfonyl compounds, such as this compound, have emerged as important reagents in this context. The C–SO2 bond, while stable, can be activated under specific conditions, often mediated by transition metals or visible light, to undergo desulfonylation. mdpi.com This process generates a carbon-centered radical that can then participate in C-C bond-forming reactions. mdpi.com
For instance, visible light-mediated desulfonylative transformations provide a mild and environmentally benign method for creating C-C bonds. mdpi.com While specific studies on this compound are not extensively detailed, the reactivity of aryl and heteroaryl sulfones is well-documented. Alkyl radicals can attack N-heteroaryl sulfones, leading to the formation of alkylated heterocycles. mdpi.com This type of reaction highlights the potential of this compound to serve as a precursor to C-2 alkylated or arylated pyridines.
Similarly, the sulfonyl group can facilitate carbon-heteroatom bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. dntb.gov.ua While typically employing aryl halides, related methodologies can be applied to sulfonyl-activated substrates.
Below is a table summarizing representative C-C bond-forming reactions involving sulfone compounds, illustrating the potential synthetic pathways for derivatives of this compound.
| Reaction Type | Catalyst/Conditions | Reactant | Product Type | Ref |
| Desulfonylative Alkylation | Visible Light, Photoredox Catalyst | N-Heteroaryl Sulfone | Alkylated Heterocycle | mdpi.com |
| Suzuki-Miyaura Coupling | Pd Catalyst, Base | Arylsulfonate | Biaryl Compound | nih.gov |
| Desulfonylative Smiles Rearrangement | Visible Light, Photoredox Catalyst | N-Arylsulfonamide Derivative | Spirocyclic Compound | mdpi.com |
Role in Metal-Catalyzed Coupling Reactions and Ligand Design
The pyridine nitrogen and the sulfonyl oxygens in this compound offer potential coordination sites for metal centers, suggesting its utility as a ligand in catalysis. Ligands are crucial for controlling the reactivity and selectivity of transition metal-catalyzed reactions. mdpi.com While monodentate and bidentate P-ligands are common, nitrogen- and oxygen-based ligands are gaining importance, particularly for reactions catalyzed by non-precious metals like copper and nickel. mdpi.com
The design of ligands often involves incorporating heteroatoms that can chelate to a metal, thereby stabilizing the catalytic species and influencing the outcome of the reaction. The structure of this compound, containing both a pyridine nitrogen and a sulfonyl group, makes it a candidate for ligand design. N-donor ligands are particularly effective in many palladium-catalyzed coupling reactions. researchgate.net Although direct catalytic applications of this compound as a ligand are not widely reported, the principles of ligand design suggest its potential in this area.
Development of Agrochemicals (e.g., Fungicides)
Sulfonamide and sulfone moieties are present in numerous biologically active compounds, including agrochemicals. nih.govresearchgate.net The development of novel fungicides is critical for managing plant diseases, and sulfur-containing heterocycles are a promising class of compounds. researchgate.netmdpi.com For example, various N-substituted phenyl-2-hydroxycycloalkylsulfonamides and their derivatives have shown significant fungicidal activity against pathogens like Botrytis cinerea. nih.govmdpi.com
Research has demonstrated that modifications to the sulfonyl-containing scaffold can lead to compounds with improved efficacy and a broader spectrum of activity compared to commercial fungicides. nih.govresearchgate.net The fungicidal activity is often influenced by the substituents on the aromatic rings and the nature of the alkyl or aryl group attached to the sulfonyl moiety. researchgate.net Given these trends, this compound represents a scaffold with potential for the development of new fungicidal agents.
The table below presents data on the fungicidal activity of selected sulfonamide compounds against Botrytis cinerea, indicating the potential for this class of chemicals in agrochemical applications.
| Compound | EC50 (μg/mL) | EC80 (μg/mL) | Comparison Fungicide (EC50) | Ref |
| N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide | 4.17 | 17.15 | Procymidone (4.46 μg/mL) | nih.gov |
| N-(2,4,5-trichlorophenyl)-2-oxocyclohexylsulfonamide | 0.64 | - | Procymidone | researchgate.net |
Applications within Continuous-Flow Organic Synthesis
Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.combeilstein-journals.orgnih.gov This methodology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.comrsc.org
The synthesis of sulfonyl chlorides, precursors to compounds like this compound, has been successfully adapted to continuous-flow systems. rsc.org Using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination of thiols or disulfides, sulfonyl chlorides can be produced with short residence times and high space-time yields, while mitigating the risks of thermal runaway associated with batch production. rsc.org
Furthermore, multi-step syntheses of active pharmaceutical ingredients (APIs) and other complex molecules are increasingly being performed in continuous-flow setups. beilstein-journals.orggoogle.com These "end-to-end" systems can integrate reaction, work-up, and purification steps, streamlining the manufacturing process. nih.govnih.gov The synthesis of molecules containing sulfonyl or pyridine moieties, which are common in pharmaceuticals and agrochemicals, is amenable to this approach. google.com The application of flow chemistry to produce intermediates like this compound and to subsequently use them in telescoped reaction sequences represents a modern and efficient approach to the synthesis of valuable chemical entities. mdpi.combeilstein-journals.org
Derivatization Strategies for Analytical and Synthetic Enhancement
Acylation Techniques for Modifying Chromatographic and Mass Spectrometric Properties
Acylation is a common derivatization technique in chromatography that introduces an acyl group (R-C=O) into a molecule. This is typically done to improve chromatographic resolution, thermal stability, or mass spectrometric fragmentation patterns. The primary targets for acylation are nucleophilic functional groups containing active hydrogens, such as amines (-NH2), alcohols (-OH), and phenols.
For 2-benzylsulfonylpyridine, standard acylation techniques are generally not applicable for analytical enhancement. The molecule's structure lacks the requisite functional groups for a facile reaction.
Sulfonyl Group: The sulfonyl group (-SO2-) is highly oxidized and electrophilic at the sulfur atom, making it inert to reaction with common acylating agents.
Pyridine (B92270) Ring: The pyridine ring is an electron-deficient aromatic system. This deficiency is further intensified by the strongly electron-withdrawing sulfonyl group at the 2-position, which deactivates the ring towards electrophilic substitution reactions like Friedel-Crafts acylation.
Benzyl (B1604629) Group: The benzyl group's C-H bonds are not reactive towards standard acylating agents used in analytical derivatization.
Due to this lack of reactive sites, acylation is not a viable strategy for modifying the chromatographic or mass spectrometric properties of this compound itself. Analytical methods for related compounds that successfully employ acylation invariably target other functional groups, such as hydroxyl or amino groups, which are absent in the parent this compound structure.
Silylation Approaches for Increased Volatility and Detector Response
Silylation is a widely used derivatization method, particularly for gas chromatography (GC), where it replaces active hydrogen atoms in functional groups like -OH, -NH2, -COOH, and -SH with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility and thermal stability of the analyte, leading to improved peak shape and detector response.
Similar to acylation, this compound lacks the active hydrogen-containing functional groups necessary for standard silylation procedures. Consequently, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will not react with the molecule under typical analytical conditions.
However, an alternative silylation approach involves the direct C-H silylation of aromatic rings. Research has shown that pyridine can undergo dehydrogenative silylation using specific catalysts, such as those based on zinc. This reaction involves the substitution of a hydrogen atom on the pyridine ring with a silyl (B83357) group. While theoretically possible for this compound, this method is primarily a synthetic transformation rather than a routine analytical derivatization technique for several reasons:
Harsh Conditions: These reactions often require high temperatures (e.g., 180 °C) and are not suitable for standard sample preparation in an analytical laboratory.
Selectivity: The reaction may yield a mixture of products silylated at different positions on the pyridine ring, complicating quantification.
Analytical Purpose: The application of this synthetic method specifically for improving volatility or detector response in an analytical context has not been documented for sulfonylpyridines.
The table below compares standard analytical silylation with the synthetic C-H silylation approach.
| Feature | Standard Analytical Silylation | C-H Silylation of Pyridine Ring |
| Target Group | Active hydrogens (-OH, -NH, -COOH, -SH) | Aromatic C-H bonds |
| Applicability to this compound | Not Applicable | Theoretically Possible |
| Reaction Conditions | Mild (e.g., 30-60 min at 50-70 °C) | Harsh (e.g., >100 °C, metal catalyst) |
| Primary Purpose | Increase volatility, thermal stability for GC | Synthetic modification, creating new molecules |
| Outcome for Analysis | Single, predictable product | Potential for multiple isomers, complex chromatogram |
Chiral Derivatization for Enantiomeric Resolution and Stereochemical Analysis
Chiral derivatization is a powerful technique used to separate enantiomers—non-superimposable mirror-image isomers—of a chiral compound. The process involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatographic techniques like HPLC or GC.
This technique is fundamentally not applicable to this compound for the purpose of enantiomeric resolution because the molecule is achiral . A molecule must possess a stereocenter or another element of chirality to exist as enantiomers.
The reasons for the achirality of this compound are:
Sulfonyl Sulfur: In a sulfone (R-SO₂-R'), the sulfur atom is tetrahedrally coordinated. However, it is not a stereocenter because two of the four groups attached to it are identical (the two oxygen atoms).
Carbon Skeleton: There are no stereogenic carbon atoms in the molecule. The carbon of the methylene (B1212753) bridge (-CH₂-) is bonded to two identical hydrogen atoms.
Chirality in organosulfur compounds is common, but it typically arises in other classes of compounds where the sulfur atom is bonded to four different groups (including a lone pair of electrons). For instance, sulfoxides (R-S(O)-R') are chiral at the sulfur atom if the R and R' groups are different. Sulfoximines (R₂S(O)=NR') can also be chiral at the sulfur center.
While this compound itself cannot be resolved, the strategy of chiral derivatization would be essential for the analysis of a hypothetical chiral analog, such as one possessing a stereocenter on the carbon atom adjacent to the sulfonyl group (e.g., (1-phenyl-1-(pyridin-2-ylsulfonyl)methyl)benzene). For such a compound, a CDA like (S)-mandelic acid could be used to form diastereomeric esters, which could then be separated and analyzed to determine the enantiomeric purity of the original chiral sulfone.
The table below highlights the structural differences between this compound and related chiral sulfur compounds.
| Compound Class | General Structure | Chirality at Sulfur Atom | Applicability of Chiral Resolution |
| Sulfone | R-SO₂-R' | No (two identical oxygen atoms) | Only if R or R' contains a stereocenter |
| Sulfoxide (B87167) | R-S(O)-R' | Yes (if R ≠ R') | Yes |
| Sulfoximine | R₂S(O)=NR' | Yes (if groups on S are different) | Yes |
| This compound | Pyridyl-SO₂-CH₂-Phenyl | No | Not Applicable |
Future Research Directions and Theoretical Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 2-benzylsulfonylpyridine and its derivatives, while established, offers significant room for improvement through modern catalytic methods. A primary future direction lies in the development of more efficient and sustainable synthetic protocols.
One promising area is the advancement of palladium-catalyzed cross-coupling reactions. Research has demonstrated that pyridine-2-sulfinates can serve as highly effective nucleophilic coupling partners with aryl halides. rsc.org Adapting this methodology could provide a convergent and modular route to a wide array of this compound analogs, where substituted benzyl (B1604629) halides are coupled with a pyridine-2-sulfinate precursor. This approach would offer superior scope and functional group tolerance compared to traditional methods.
Another avenue involves the catalytic oxidation of thioether precursors. The direct oxidation of 2-benzylthiopyridine to the corresponding sulfone is a straightforward transformation, but future research could focus on developing more advanced catalytic systems. For instance, a method utilizing a vanadium-based catalyst (formed from NaVO₃ and K₈[SiW₁₀O₃₆]·12H₂O) has been patented for the oxidation of various sulfides to sulfones using hydrogen peroxide at room temperature, a process that notably avoids organic solvents. google.com Applying such green catalytic technologies to the synthesis of this compound could significantly reduce environmental impact and production costs.
Furthermore, exploring synthetic strategies analogous to those used for other nitrogen heterocycles could yield novel pathways. For example, a deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides has been reported. mdpi.com Investigating a similar reaction with pyridine-N-oxide and a suitable benzylsulfonylating agent could provide a direct and innovative route to the target compound.
| Proposed Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Pyridine-2-sulfinate, Benzyl halide, Palladium catalyst | High modularity, broad substrate scope, functional group tolerance. rsc.org |
| Catalytic Oxidation | 2-Benzylthiopyridine, H₂O₂, Vanadium-based polyoxometalate catalyst | Green chemistry, room temperature reaction, no organic solvent required. google.com |
| Deoxygenative Sulfonylation | Pyridine-N-oxide, Benzylsulfonylating agent | Novel and direct C-S bond formation at the C2 position. |
In-Depth Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involving the this compound scaffold is crucial for optimizing its reactions and predicting its behavior. Future research should focus on detailed mechanistic studies of its key transformations.
The reactivity of the 2-sulfonyl pyridine (B92270) group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of its chemistry. nih.gov While it is known to react with biological thiols, a deeper, quantitative understanding of its reactivity with a broader range of nucleophiles is needed. nih.gov Kinetic studies, similar to those performed on platinum(II) complexes with sulfur-donor biomolecules, could elucidate the precise factors governing reaction rates, such as pH, solvent effects, and the nature of the nucleophile. rsc.org
Moreover, complex, multi-component reactions that could potentially form intricate heterocyclic systems from this compound precursors are a rich area for mechanistic investigation. Modern techniques, including in-situ reaction monitoring via spectroscopy and the use of quantum chemical calculations, can be employed to map reaction pathways, identify transient intermediates, and rationalize product selectivity. rsc.org For example, detailed Density Functional Theory (DFT) calculations have been successfully used to probe the transition states and noncovalent interactions that govern the stereoselectivity of reactions at sulfur(VI) centers, a methodology directly applicable to transformations involving the sulfonyl group of this compound. acs.org Such studies would move beyond simple empirical observations to a predictive understanding of the molecule's reactivity.
Computational Design of Advanced this compound Analogs
Computational chemistry offers a powerful tool for the rational design of new this compound analogs with tailored properties. Future work in this area can accelerate the discovery of molecules with enhanced reactivity, specific electronic characteristics, or other desirable features without the need for exhaustive experimental synthesis.
DFT calculations can be employed to predict how modifications to the pyridine ring or the benzyl group will influence the electronic nature of the sulfonyl group. This includes tuning the electrophilicity of the pyridine C2-position, which is critical for its reactivity in SNAr reactions. nih.gov By modeling analogs with various electron-donating or electron-withdrawing substituents, researchers can create a library of virtual compounds and prioritize the synthesis of those with the most promising predicted properties. For instance, computational analysis can reveal how a para-nitro group on the benzyl ring would compare to a para-methoxy group in altering the partial positive charge on the sulfur atom and the C2 carbon of the pyridine ring.
Advanced computational studies, mirroring those used to investigate stereoselective fluorination at S(VI) centers, can be applied to design chiral analogs of this compound. acs.org By calculating the energy profiles of reaction pathways and analyzing the transition state geometries, it becomes possible to design substrates and catalysts that favor the formation of a single enantiomer in asymmetric transformations. acs.orgpnnl.gov
| Substituent Position | Type of Substituent | Predicted Effect on Sulfonyl Group | Rationale |
| Benzyl Ring (para) | Electron-Withdrawing (e.g., -NO₂) | Increased electrophilicity | Inductive and resonance withdrawal of electron density from the sulfonyl group. |
| Benzyl Ring (para) | Electron-Donating (e.g., -OCH₃) | Decreased electrophilicity | Resonance donation of electron density towards the sulfonyl group. |
| Pyridine Ring (position 4 or 5) | Electron-Withdrawing (e.g., -CN) | Increased leaving group ability | Enhances the overall electrophilicity of the pyridine ring, stabilizing the anionic intermediate in an SNAr reaction. nih.gov |
| Pyridine Ring (position 4 or 5) | Electron-Donating (e.g., -CH₃) | Decreased leaving group ability | Destabilizes the anionic intermediate in an SNAr reaction. |
Expanding Non-Biological Applications in Materials Science or Catalysis
While much of the focus on pyridine derivatives is in biological chemistry, the unique electronic properties of this compound make it a candidate for non-biological applications in materials science and catalysis.
In materials science, the reactivity of the pyridine ring suggests its potential as a monomer or functional building block for advanced polymers. Perfluoropyridine, for example, is used to create high-performance fluoropolymers due to its susceptibility to nucleophilic aromatic substitution. mdpi.com Similarly, the 2-benzylsulfonyl group can act as an excellent leaving group, allowing for the polymerization of appropriately functionalized this compound monomers with di-nucleophiles to create novel polymer backbones. These materials could exhibit desirable properties such as high thermal stability, specific refractive indices, or low water absorptivity, making them suitable for specialized coatings, membranes, or electronic components. mdpi.com
In the field of catalysis, pyridine-based structures are fundamental components of many organo-catalysts, chiral ligands for asymmetric catalysis, and polymer-based catalysts. nih.gov The this compound scaffold could be explored as a precursor for new ligand systems. The sulfonyl group could be replaced by various coordinating moieties, or the pyridine nitrogen could be used to complex with a metal center. The steric and electronic properties conferred by the remaining benzylsulfonyl-derived fragment could influence the catalytic activity and selectivity of the resulting metal complex or organocatalyst.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzylsulfonylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonylation of 2-benzylpyridine derivatives using arylsulfonyl chlorides under controlled conditions. For example, in analogous syntheses (e.g., 1-arylsulfonylbenzimidazoles), sulfonyl chlorides react with pyridylmethyl intermediates in inert solvents like dichloromethane at 0–25°C, monitored via TLC for completion . Optimization may involve adjusting stoichiometry, temperature, or catalysts (e.g., triethylamine) to enhance yield. Purity is typically verified via HPLC or NMR (¹H/¹³C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the sulfonyl group’s integration (e.g., deshielded aromatic protons near the sulfonyl moiety) and verifying regioselectivity .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated for structurally related compounds like 2-benzylsulfanyl derivatives, where crystal packing and bond angles confirm molecular geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for novel derivatives .
Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?
- Methodological Answer : Contradictions in properties (e.g., solubility, melting point) may arise from impurities or polymorphic forms. Reproduce synthesis under strictly anhydrous conditions and compare with literature using standardized methods (e.g., DSC for melting point analysis). Cross-reference with analogs like 2-benzylsulfanylpyridines, where substituent effects (e.g., trifluoroethoxy groups) alter solubility .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, activating the pyridine ring for electrophilic substitution. For cross-coupling (e.g., Suzuki-Miyaura), optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/water biphasic systems. Monitor regioselectivity via LC-MS and DFT calculations to predict reactive sites . Contrast with sulfone-free analogs to isolate electronic effects .
Q. How can researchers address instability or decomposition of this compound under storage or experimental conditions?
- Methodological Answer :
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or photodegradation .
- Stability Assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. For lab-scale reactions, use freshly distilled solvents to avoid trace moisture .
- Degradation Pathways : Identify byproducts via LC-MS; common issues include sulfonyl group hydrolysis to sulfinic acids .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Variability in bioactivity (e.g., enzyme inhibition) may stem from assay conditions (e.g., buffer pH, cell lines) or impurities. Standardize testing using reference compounds (e.g., benzenesulfonamide controls) . Perform dose-response curves in triplicate and validate via orthogonal assays (e.g., SPR for binding affinity). Compare with structurally defined analogs (e.g., 4-(benzylamino)pyrimidines) to isolate pharmacophore contributions .
Key Considerations for Experimental Design
- Safety Protocols : Despite limited toxicity data, handle this compound with PPE (gloves, goggles) and in fume hoods due to potential irritancy .
- Reproducibility : Document solvent batches, catalyst sources, and purification steps (e.g., column chromatography gradients) to minimize variability .
- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
